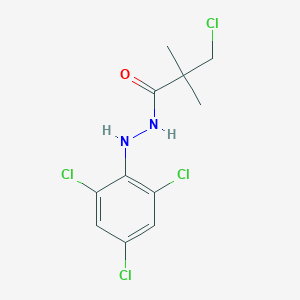

3-chloro-2,2-dimethyl-N'-(2,4,6-trichlorophenyl)propanehydrazide

Description

The molecule comprises a propanehydrazide backbone with a 3-chloro-2,2-dimethyl substituent and a 2,4,6-trichlorophenyl group at the hydrazide nitrogen. This trichlorophenyl moiety is known to enhance electron-withdrawing effects and metabolic stability in pesticides and pharmaceuticals .

Propriétés

IUPAC Name |

3-chloro-2,2-dimethyl-N'-(2,4,6-trichlorophenyl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl4N2O/c1-11(2,5-12)10(18)17-16-9-7(14)3-6(13)4-8(9)15/h3-4,16H,5H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLOKTWLAJFLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NNC1=C(C=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 3-chloro-2,2-dimethyl-N’-(2,4,6-trichlorophenyl)propanehydrazide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs.

Mode of Action

It is known that the compound interacts with its target, d-alanine–d-alanine ligase, potentially inhibiting its function. This could lead to disruption of bacterial cell wall synthesis, thereby exerting an antibacterial effect.

Biochemical Pathways

Given its target, it is likely that the compound affects the pathway of bacterial cell wall synthesis. By inhibiting D-alanine–D-alanine ligase, the compound could disrupt the formation of peptidoglycan, a key component of the bacterial cell wall.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.

Activité Biologique

Chemical Structure and Properties

The molecular formula of 3-chloro-2,2-dimethyl-N'-(2,4,6-trichlorophenyl)propanehydrazide is . Its structure features a hydrazide linkage which is crucial for its biological activity. The presence of multiple chlorine atoms may influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Hydrazides are known to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The specific mechanism of action for 3-chloro-2,2-dimethyl-N'-(2,4,6-trichlorophenyl)propanehydrazide is still under investigation, but it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as proteases and kinases.

- Modulation of Apoptosis : The compound may influence apoptotic pathways, potentially through the regulation of Bcl-2 family proteins.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its hydrazide structure may contribute to its effectiveness by disrupting bacterial cell wall synthesis.

- Anticancer Potential : Research indicates potential anticancer activity through the induction of apoptosis in cancer cells. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapeutics.

- Toxicological Profile : The presence of multiple chlorine atoms raises concerns regarding toxicity. Studies on similar chlorinated compounds have shown potential neurotoxic and hepatotoxic effects.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations. |

| Study 2 | Explored the anticancer effects on human breast cancer cell lines (MCF-7), demonstrating a dose-dependent increase in apoptosis markers. |

| Study 3 | Evaluated the toxicological effects in rodent models, indicating potential liver damage at higher doses due to chlorinated metabolites. |

Research Findings

Recent research highlights the need for further studies to elucidate the full spectrum of biological activities associated with 3-chloro-2,2-dimethyl-N'-(2,4,6-trichlorophenyl)propanehydrazide. Key findings include:

- In vitro Studies : Laboratory experiments have confirmed its ability to inhibit specific cancer cell lines while sparing normal cells.

- In vivo Studies : Animal models have demonstrated both therapeutic potential and toxicity concerns that necessitate careful dosing strategies.

- Mechanistic Insights : Ongoing research aims to clarify the molecular targets affected by this compound, which could lead to novel therapeutic applications.

Comparaison Avec Des Composés Similaires

Electronic Properties and Reactivity

The HOMO-LUMO gap of 2-(2,4,6-trichlorophenyl) hydrazinecarbothioamide (0.3365 au) indicates significant charge transfer interactions, with electron density shifting from sulfur to the trichlorophenyl ring .

Comparison with Pyridine-Substituted Hydrazides

Replacing the trichlorophenyl group with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety (e.g., 3-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N',2,2-trimethylpropanehydrazide ) introduces stronger electron-withdrawing effects from the trifluoromethyl group. This modification likely improves pesticidal activity but may reduce solubility due to increased hydrophobicity .

Metabolic Stability

The 2,4,6-trichlorophenyl group in Banamite resists rapid degradation, forming stable metabolites like benzaldehyde N-(2,4,6-trichlorophenyl) hydrazone. In contrast, N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2,5-dimethylfuran-3-carbohydrazide (CAS 875159-41-4) has lower metabolic stability due to its less halogenated structure .

Key Research Findings

- Antimicrobial Potency : Trichlorophenyl hydrazine derivatives exhibit superior activity against Gram-positive bacteria (MIC 6.25 µg/mL) compared to dichlorophenyl analogs (MIC 12.5–50 µg/mL) .

- Molecular Docking: Derivatives with 2,4,6-trichlorophenyl groups show higher binding energy (-9.2 kcal/mol) against microbial proteins (e.g., PDB ID: 3LD6) than non-halogenated counterparts (-6.5 kcal/mol), indicating stronger target interactions .

- Synthetic Routes : Chlorination of glyoxylic acid phenylhydrazones produces trichlorophenyl hydrazones, though over-chlorination risks forming azo byproducts .

Data Tables

Table 2: Substituent Effects on Binding Energy (Molecular Docking)

| Compound Type | Binding Energy (kcal/mol) | Target Protein | |

|---|---|---|---|

| 2,4,6-Trichlorophenyl | -9.2 | 3LD6 | |

| Dichlorophenyl | -7.8 | 3LD6 | |

| Non-halogenated phenyl | -6.5 | 3LD6 |

Table 3: Metabolic Byproducts of Trichlorophenyl Compounds

| Parent Compound | Major Metabolites | Minor Metabolites |

|---|---|---|

| Banamite | Benzaldehyde hydrazone, benzoic hydrazide | 2,4,6-Trichloroaniline, benzaldoxime |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.